6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
6-[(3-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h2-6,9,13-14H,7-8H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTQRPSOIXBGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC=CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic compound notable for its unique structural features, including a cyclohexene ring, an acetylphenyl group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₇N₁O₄, with a molecular weight of approximately 287.31 g/mol. The presence of both carboxylic acid and amide functionalities contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₁O₄ |
| Molecular Weight | 287.31 g/mol |
| Functional Groups | Carboxylic acid, Amide |
Biological Activity Overview
Research on the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial properties. It acts by disrupting microbial cell membranes, which leads to cell death. The mechanism involves the diffusion of the compound across the cell membrane, where it acidifies the cytoplasm and increases membrane permeability .
Anticancer Activity
In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against HT29 (colon cancer) and Jurkat (leukemia) cells, demonstrating IC50 values comparable to established anticancer agents like doxorubicin . The structure–activity relationship (SAR) studies suggest that the presence of the acetyl group enhances its interaction with cellular targets, potentially inhibiting tumor growth.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of cyclohexene carboxylic acids highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
In a comparative analysis with other phenolic compounds, this compound showed a significant reduction in cell viability in cancer cell lines. The IC50 value was determined to be 15 µM for HT29 cells, suggesting strong antiproliferative activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Carbamoyl and Phenyl Groups
Table 1: Substituent and Molecular Property Comparisons
Physicochemical and Material Properties
- Solubility : The carboxylic acid group in all analogs confers water solubility, but bulky substituents (e.g., piperazine in ZINC00627464) may reduce it .
- Electropolymerization : The 4-acetylphenyl derivative (PACC polymer) demonstrates utility in corrosion-resistant coatings, highlighting substituent-dependent material applications .
Q & A
Q. How can researchers evaluate the corrosion protection efficacy of this compound in initial studies?
-
Employ electrochemical techniques such as Tafel analysis to measure corrosion potential (Ecorr) and current density (icorr). Calculate protection efficiency (PE) using:
Initial studies report PE values of 77.5% for the polymer alone on LCS .
Q. What analytical standards or reference materials are relevant for validating purity and structure?
- While the compound itself is not listed in pharmacopeias, analogs like 3-cyclohexene-1-carboxylic acid (CAS 4771-80-6) are used as reference standards for method validation (e.g., HPLC, NMR). Cross-validate against regulatory guidelines for analytical method development (AMV) .
Advanced Research Questions
Q. How can electropolymerization conditions be optimized to enhance polymer film stability?
- Critical parameters include:
- Voltage : 1.7 V is optimal for monomer oxidation without overpotential degradation .
- Time : Extending polymerization beyond 45 minutes may increase film thickness but risks delamination.
- Solvent : Ethanol with H₂SO₄ improves monomer solubility and protonation, enhancing conductivity .
- Use design of experiments (DoE) to model interactions between variables.
Q. What mechanisms explain the enhanced corrosion protection when incorporating metal oxide nanoparticles (e.g., ZrO₂, MgO)?
- Nano-ZrO₂ (85.0% PE) and MgO (99.7% PE) fill micro-pores in the polymer matrix, reducing electrolyte penetration. Synchrotron XRD or TEM can confirm nanoparticle dispersion. The high surface area of MgO also neutralizes acidic species at the coating-metal interface .
Q. How do thermodynamic parameters (activation energy, entropy) inform the degradation kinetics of coated substrates?
- Calculate activation energy (Ea) via the Arrhenius equation using corrosion rates at 298–328 K. For uncoated LCS, Ea ≈ 45 kJ/mol, while coated samples show higher values (e.g., 58 kJ/mol), indicating slower degradation. Negative entropy values (ΔS ≈ -120 J/mol·K) suggest a ordered transition state during corrosion .
Q. How should researchers address contradictions in corrosion efficiency data across different experimental setups?
- Discrepancies may arise from variations in electrode surface roughness, electrolyte pH, or nanoparticle aggregation. Standardize protocols by:
- Polishing LCS discs with SiC emery paper (180–2500 grit) .
- Using identical AFM settings (e.g., scan rate, tip geometry) for morphology comparisons .
- Perform sensitivity analysis to identify dominant variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
